molecular formula C17H21N3O2S B610078 PHA-690509 CAS No. 492445-28-0

PHA-690509

カタログ番号: B610078
CAS番号: 492445-28-0
分子量: 331.4 g/mol
InChIキー: NFSKEXQRNDSSAN-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PHA-690509 is an investigational cyclin-dependent kinase (CDK) inhibitor initially developed for oncology applications, including Phase I trials for cancer therapy . It has emerged as a promising antiviral candidate against Zika virus (ZIKV) through drug repurposing efforts. This compound inhibits ZIKV replication by targeting the post-entry phase of the viral lifecycle, specifically interfering with viral RNA replication . Its antiviral activity is dose-dependent, with an IC50 of 1.72 µM in human astrocytes and neural progenitor cells (hNPCs) . Notably, it partially rescues ZIKV-induced reductions in hNPC proliferation, a critical mechanism for mitigating neurodevelopmental damage caused by ZIKV .

準備方法

PHA690509の合成は、コア構造の調製から始まり、いくつかのステップを含みます。合成経路には、一般的に以下のステップが含まれます。

化学反応の分析

PHA690509は、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

    還元: 還元反応は、分子内の官能基を修飾するために実行できます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の用途

PHA690509には、以下のものを含む、いくつかの科学研究の用途があります。

科学的研究の応用

Zika Virus Inhibition

PHA-690509 has demonstrated significant antiviral activity against the Zika virus. Studies indicate that it inhibits Zika virus replication at post-entry stages, particularly during the viral RNA replication phase. The compound has been shown to have an IC50 value of approximately 1.72 µM, indicating its potency in reducing viral load in infected cells .

Key Findings:

  • Inhibition Mechanism: this compound acts on the G0/G1 phase of the cell cycle, effectively blocking viral replication .
  • Combination Therapy: When used in conjunction with emricasan, another antiviral agent, this compound exhibited additive effects in reducing Zika virus replication and improving cell viability after infection .
CompoundIC50 (µM)Effect on Zika Virus
This compound1.72Inhibits replication
Emricasan0.37Enhances efficacy

Neuroprotective Effects

In addition to its antiviral properties, this compound has been investigated for its neuroprotective effects against Zika virus-induced cytotoxicity. Research shows that treatment with this compound can partially rescue human neural progenitor cell (hNPC) proliferation that is otherwise inhibited by Zika virus infection .

Neuroprotection Findings:

  • Cell Viability: Minimal toxicity was observed for both this compound and niclosamide at concentrations below 3 µM, suggesting safety for potential therapeutic use .
  • Caspase Activity: The combination treatment with emricasan resulted in reduced caspase-3 activity, indicating protection against apoptosis triggered by the virus .

Study 1: Efficacy Against Zika Virus

A study published in Nature Medicine evaluated the effectiveness of this compound in glioblastoma SNB-19 cells infected with various strains of the Zika virus. The results showed a significant reduction in viral protein expression following treatment with this compound, confirming its role as an effective antiviral agent.

Results Summary:

  • Experimental Setup: Cells were treated with varying concentrations of this compound before infection.
  • Outcome Measurement: Viral protein levels were quantified using western blot analysis.

Study 2: Combination Therapy with Emricasan

Another investigation assessed the combined effects of this compound and emricasan on astrocytes infected with the Zika virus. The study found that this combination not only inhibited viral replication but also preserved astrocyte viability.

Study Insights:

  • Additive Effect: The combination treatment showed enhanced protective effects compared to either compound alone.

作用機序

PHA690509は、主にサイクリン依存性キナーゼ2の阻害を通じてその効果を発揮します。この阻害は細胞周期を乱し、がん細胞における細胞周期の停止とアポトーシスにつながります。 さらに、この化合物はカスパーゼ3の活性を阻害し、これはアポトーシスの経路に役割を果たしています。 . ウイルス感染の文脈において、PHA690509は、特定のウイルスタンパク質と経路を標的とすることで、ジカウイルスの複製を阻害します。 .

類似の化合物との比較

PHA690509は、サイクリン依存性キナーゼ2阻害剤と抗ウイルス剤の両方の役割を果たすという点でユニークです。類似の化合物には、以下が含まれます。

これらの化合物は、作用機序が似ていますが、特異性と標的の範囲が異なります。そのため、PHA690509は、科学研究においてユニークで貴重なツールとなっています。

類似化合物との比較

The following table and analysis compare PHA-690509 with other ZIKV inhibitors, including niclosamide , emricasan , seliciclib , and chloroquine , based on antiviral efficacy, mechanisms, and clinical applicability.

Table 1: Comparative Analysis of Antiviral Compounds Against ZIKV

Compound Class/Use Mechanism of Action Antiviral Activity (IC50/EC50) Toxicity (CC50) Clinical Stage Pregnancy Safety
This compound CDK inhibitor Inhibits ZIKV RNA replication (post-entry) 1.72 µM >3 µM Investigational (Phase I) Potential fetal risk
Niclosamide Anthelmintic Neutralizes endolysosomal pH; disrupts membrane fusion 0.37 µM >3 µM FDA-approved (parasitic infections) Safe in pregnancy
Emricasan Pan-caspase inhibitor Neuroprotective; inhibits caspase-3 activity 0.13–0.9 µM Minimal Phase II (liver fibrosis) Limited data
Seliciclib CDK inhibitor Inhibits ZIKV replication 24 nM Not reported Investigational Potential fetal risk
Chloroquine Antimalarial Blocks viral entry and fusion 10 µM (estimated) High at >20 µM FDA-approved (malaria) Contraindicated

Key Findings

Mechanistic Differences :

  • This compound and seliciclib (CDK inhibitors) act during the post-entry phase , specifically targeting viral RNA replication . In contrast, niclosamide disrupts membrane fusion by altering endolysosomal pH , while chloroquine blocks viral entry .
  • Emricasan is neuroprotective, reducing caspase-3 activity without directly inhibiting viral replication .

Efficacy :

  • Niclosamide exhibits the highest potency (IC50 = 0.37 µM) , outperforming this compound (IC50 = 1.72 µM). However, seliciclib (IC50 = 24 nM) demonstrates superior activity among CDK inhibitors .
  • Combination Therapy : this compound and emricasan show additive effects in preserving astrocyte viability and reducing caspase-3 activity during ZIKV infection .

This compound and other CDK inhibitors (e.g., seliciclib) pose fetal risks due to their role in cell cycle regulation, limiting their use during pregnancy . Chloroquine, despite its broad antiviral activity, has high cytotoxicity and is contraindicated in pregnancy .

Therapeutic Synergy :
Sequential treatment with emricasan (neuroprotective) followed by niclosamide (antiviral) enhances recovery of ZIKV-infected hNPCs, suggesting a "buying time" strategy to first inhibit apoptosis and then suppress replication .

生物活性

PHA-690509 is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential antiviral properties, particularly against the Zika virus (ZIKV). This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

This compound primarily functions as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound disrupts the replication of certain viruses, including ZIKV and HIV. The compound has been shown to inhibit viral replication at post-entry stages, suggesting that it interferes with the viral RNA replication process rather than blocking the initial entry of the virus into host cells .

Efficacy Against Zika Virus

Research has demonstrated that this compound effectively inhibits ZIKV infection in vitro. In studies using SNB-19 cells (a human neural cell line), this compound exhibited an IC50 value of approximately 1.72 µM, indicating its potency in reducing ZIKV RNA levels and viral production . The compound was also found to suppress infectious ZIKV particle production at sub-micromolar concentrations .

Comparative Efficacy

The following table summarizes the IC50 values of this compound compared to other antiviral compounds tested against ZIKV:

CompoundIC50 (µM)Mechanism of Action
This compound1.72CDK2 inhibition
Niclosamide0.37Antiviral agent
EmricasanNot specifiedCaspase inhibitor

Both this compound and Niclosamide were found to inhibit ZIKV infection effectively when administered at various times relative to viral inoculation, demonstrating their potential as therapeutic agents against ZIKV .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, particularly in relation to ZIKV:

  • Antiviral Screening : In a high-throughput screening of over 6,000 compounds, this compound was identified as a potent inhibitor of ZIKV infection. The study highlighted its ability to protect neural cells from ZIKV-induced cytotoxicity while maintaining minimal toxicity at therapeutic concentrations .
  • Combination Therapy : A combination treatment involving this compound and Emricasan showed an additive effect in inhibiting caspase-3 activity in SNB-19 cells, suggesting that combining neuroprotective and antiviral strategies may enhance therapeutic outcomes .
  • Impact on Neural Proliferation : Research indicated that ZIKV infection significantly reduced human neural progenitor cell (hNPC) proliferation. Treatment with this compound partially rescued this proliferation deficit, underscoring its potential neuroprotective effects alongside its antiviral activity .

Future Directions

While this compound has shown promise in preclinical models, further research is necessary to evaluate its efficacy and safety in vivo. Future studies should focus on:

  • Animal Models : Testing the compound's antiviral properties in relevant animal models to assess its therapeutic potential against ZIKV and other viral infections.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for conditions associated with viral infections affecting the central nervous system.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PHA-690509 against Zika virus (ZIKV) in neuronal cells?

this compound functions as a cyclin-dependent kinase (CDK) inhibitor, targeting host cell pathways critical for ZIKV replication. Experimental evidence shows it inhibits viral RNA replication at the post-entry stage, likely by disrupting CDK-mediated phosphorylation events required for viral genome synthesis . Methodologically, researchers can confirm this mechanism using viral RNA quantification assays (e.g., RT-qPCR) and dose-response analyses to measure IC50 values (reported as 0.9–1.72 µM for ZIKV inhibition in brain organoids) .

Q. Which experimental models have validated this compound’s antiviral efficacy?

Key models include:

  • Human neural progenitor cells (hNPCs) infected with ZIKV strains from Cambodia, Uganda, and Puerto Rico .
  • 3D brain organoids to assess neuroprotection and restoration of hNPC proliferation .
  • Cancer cell lines (e.g., A2780 ovarian cancer cells) treated with this compound to study CDK inhibition dynamics . These models require standardized protocols for viral titer measurement (e.g., plaque assays) and cell viability tests (e.g., MTT assays) .

Q. How does this compound compare to other ZIKV inhibitors like niclosamide in potency and selectivity?

Niclosamide (FDA-approved for parasitic infections) exhibits lower IC50 values (0.28–0.37 µM) compared to this compound (0.9–1.72 µM) in ZIKV inhibition assays . However, this compound uniquely preserves neuronal proliferation in brain organoids, suggesting dual antiviral and neuroprotective roles. Researchers should use parallel screening with both compounds to evaluate tissue-specific efficacy and cytotoxicity .

Advanced Research Questions

Q. What methodological challenges arise when distinguishing this compound’s neuroprotective effects from its antiviral activity?

To isolate neuroprotection, employ caspase-3/7 activity assays to measure apoptosis suppression in ZIKV-infected cells. For antiviral activity, use time-of-addition experiments (e.g., pre- vs. post-infection drug administration). Contradictory results may arise if assays overlap; thus, orthogonal methods like RNAscope for viral RNA localization are recommended .

Q. How can researchers reconcile contradictory findings on CDK inhibitors’ efficacy across ZIKV strains?

Variations in strain susceptibility (e.g., African vs. Asian lineages) necessitate multi-strain comparative studies using standardized viral loads and host cell types. For this compound, dose-response curves across strains (Cambodia, Uganda, Puerto Rico) revealed consistent post-entry inhibition, but IC50 differences highlight the need for strain-specific optimization .

Q. What in vitro pharmacokinetic parameters are critical for optimizing this compound dosing in neural models?

Key parameters include:

  • Blood-brain barrier (BBB) penetration potential : Predicted using computational models (e.g., PAMPA-BBB assays) .
  • Cytotoxicity thresholds : Determine via long-term culture assays (e.g., 72-hour exposure in hNPCs) .
  • Protein binding and metabolic stability : Assessed using liver microsome assays to predict bioavailability .

Q. How can researchers validate the host-targeted mechanism of this compound against ZIKV?

Use siRNA-mediated CDK knockdown in ZIKV-infected cells to confirm reduced viral replication. Alternatively, phosphoproteomics can identify host kinase pathways modulated by this compound. For example, CDK2/9 inhibition correlates with suppressed viral RNA synthesis .

Q. What combination therapy approaches enhance this compound’s antiviral profile?

Pairing this compound with neuroprotective agents (e.g., emricasan) or direct-acting antivirals (e.g., nucleoside analogs) shows synergistic effects. Experimental designs should include:

  • Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • High-content imaging to quantify neuronal survival and viral load reduction .

Q. What considerations are needed when translating this compound findings to in vivo models?

Key factors include:

  • Teratogenicity risk : CDK inhibitors like this compound may disrupt fetal development; use pregnancy-compatible animal models (e.g., timed-pregnant mice) with strict ethical oversight .
  • Dosing schedules : Optimize based on in vitro half-life data to avoid toxicity .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Standardize assay conditions by:

  • Using identical cell lines (e.g., hNPCs vs. Vero cells) and viral strains .
  • Validating drug purity via HPLC-mass spectrometry , as synthesis methods (e.g., <sup>14</sup>C-labeled this compound) may alter bioavailability .

特性

CAS番号

492445-28-0

分子式

C17H21N3O2S

分子量

331.4 g/mol

IUPAC名

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1

InChIキー

NFSKEXQRNDSSAN-NSHDSACASA-N

SMILES

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O

異性体SMILES

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C

正規SMILES

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PHA-690509;  PHA 690509;  PHA690509

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。